2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
Overview
Description
2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological properties. This compound is characterized by a benzothiazine ring system, which is known for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .
Mechanism of Action
Target of Action
The primary target of 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide is the α-glucosidase enzyme . This enzyme is responsible for the breakdown of polysaccharides into monosaccharides, which can lead to an increase in the intestinal blood glucose level .
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of polysaccharides into monosaccharides, thereby helping to control blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase disrupts the normal metabolic pathway of carbohydrate digestion. This results in a decrease in the rate of glucose absorption, leading to a reduction in postprandial hyperglycemia .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia . This can be beneficial in the management of conditions such as diabetes mellitus .
Biochemical Analysis
Biochemical Properties
2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide has been shown to interact with α-glucosidase and α-amylase, two key enzymes involved in the breakdown of carbohydrates . The compound exhibits non-competitive inhibition of these enzymes, suggesting that it binds to a site other than the active site, altering the enzyme’s conformation and reducing its activity .
Cellular Effects
By inhibiting these enzymes, the compound could potentially slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial blood glucose levels .
Molecular Mechanism
The molecular mechanism of this compound involves non-competitive inhibition of α-glucosidase and α-amylase . This suggests that the compound binds to a site on these enzymes distinct from the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .
Metabolic Pathways
Given its inhibitory effects on α-glucosidase and α-amylase, it is likely involved in the metabolic pathway of carbohydrate digestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with α-haloketones, followed by cyclization to form the
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-7-5-9-13(11,12)8-4-2-1-3-6(7)8/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGYOMBTRPHWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2S(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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